5-(3-Isopropoxy-4-methylphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Isopropoxy-4-methylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.34 g/mol . This compound is characterized by the presence of a thiazole ring substituted with an isopropoxy and a methylphenyl group.
Vorbereitungsmethoden
The synthesis of 5-(3-Isopropoxy-4-methylphenyl)thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-(3-Isopropoxy-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the thiazole ring or the substituents.
Wissenschaftliche Forschungsanwendungen
5-(3-Isopropoxy-4-methylphenyl)thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmacological tool.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-Isopropoxy-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3-Isopropoxy-4-methylphenyl)thiazol-2-amine include:
4-Isopropyl-5-methyl-1,3-thiazol-2-amine: This compound has a similar thiazole ring structure but different substituents.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Another thiazole derivative with different functional groups. The uniqueness of this compound lies in its specific substituents, which can impart unique chemical and biological properties.
Eigenschaften
Molekularformel |
C13H16N2OS |
---|---|
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
5-(4-methyl-3-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2OS/c1-8(2)16-11-6-10(5-4-9(11)3)12-7-15-13(14)17-12/h4-8H,1-3H3,(H2,14,15) |
InChI-Schlüssel |
BEMRYLRKEKEMJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CN=C(S2)N)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.